molecular formula C13H15NO B15243010 (3S)-3-Amino-3-(naphthalen-1-YL)propan-1-OL

(3S)-3-Amino-3-(naphthalen-1-YL)propan-1-OL

Cat. No.: B15243010
M. Wt: 201.26 g/mol
InChI Key: WMFVLYNMUQRXTB-ZDUSSCGKSA-N
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Description

(3S)-3-Amino-3-(naphthalen-1-YL)propan-1-OL: is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(naphthalen-1-YL)propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the amino and hydroxyl groups.

    Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.

    Continuous Flow Reactors: Employing continuous flow reactors to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(naphthalen-1-YL)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an alkylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthaldehyde or naphthoic acid.

    Reduction: Formation of naphthylalkylamine.

    Substitution: Formation of naphthyl derivatives with various functional groups.

Scientific Research Applications

(3S)-3-Amino-3-(naphthalen-1-YL)propan-1-OL has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(naphthalen-1-YL)propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function. The naphthalene ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(phenyl)propan-1-OL: Similar structure but with a phenyl ring instead of a naphthalene ring.

    (3S)-3-Amino-3-(benzyl)propan-1-OL: Contains a benzyl group instead of a naphthalene ring.

Uniqueness

(3S)-3-Amino-3-(naphthalen-1-YL)propan-1-OL is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

(3S)-3-amino-3-naphthalen-1-ylpropan-1-ol

InChI

InChI=1S/C13H15NO/c14-13(8-9-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13,15H,8-9,14H2/t13-/m0/s1

InChI Key

WMFVLYNMUQRXTB-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@H](CCO)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCO)N

Origin of Product

United States

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